

Application Notes and Protocols for Covalent Adduct Detection of GRL-0496

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Compound of Interest

Compound Name: GRL-0496

Cat. No.: B15567686

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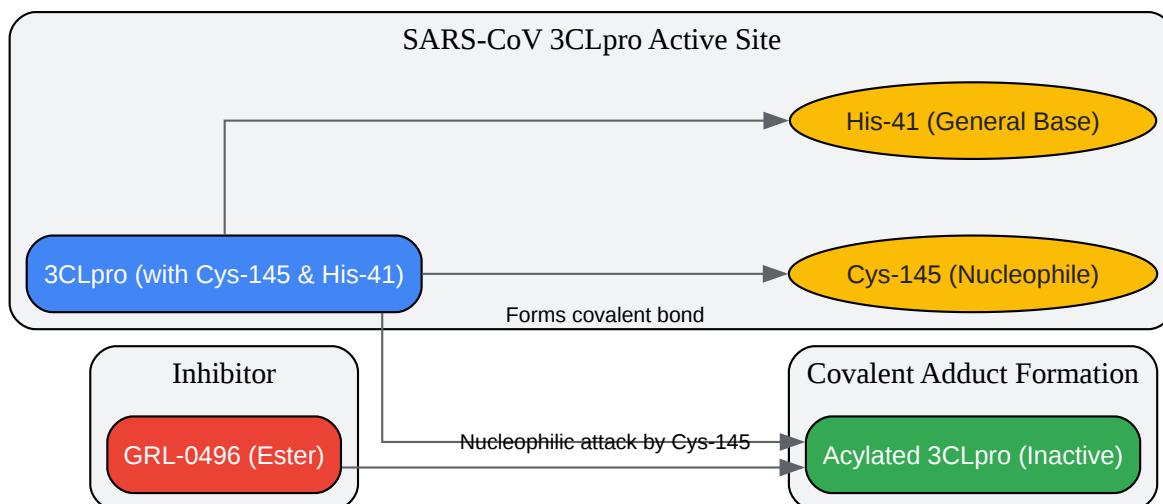
Introduction

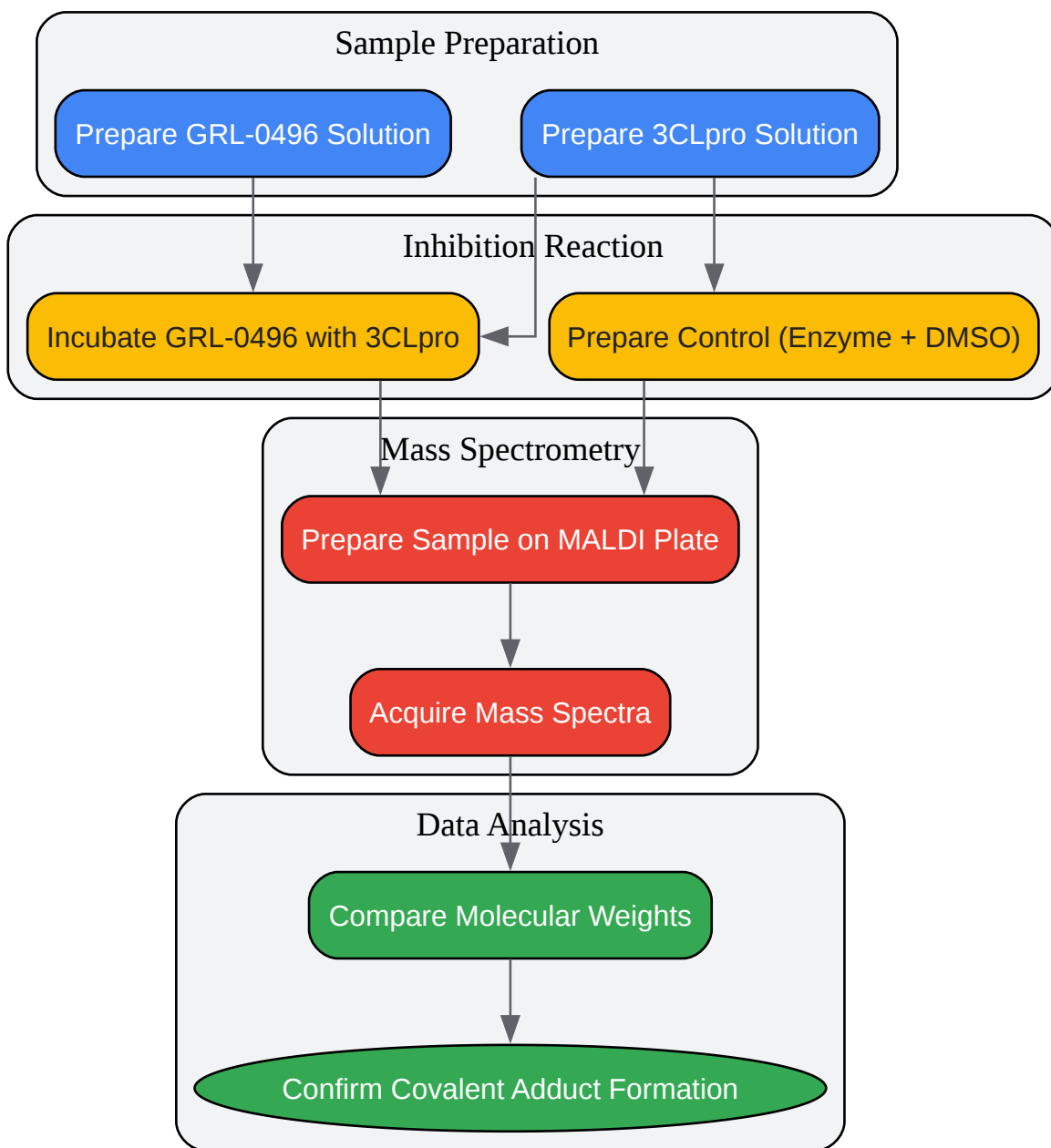
GRL-0496 is a potent, chloropyridyl ester-derived inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). The 3CLpro enzyme is critical for viral replication, making it a key target for antiviral drug development. **GRL-0496** functions through a mechanism-based inhibition, forming a covalent adduct with the active site cysteine residue (Cys-145) of the protease. This irreversible acylation of the enzyme leads to its inactivation. The verification of this covalent modification is crucial for understanding the inhibitor's mechanism of action and for its development as a potential therapeutic agent.

These application notes provide a detailed protocol for the detection of the **GRL-0496** covalent adduct with SARS-CoV 3CLpro using mass spectrometry.

Mechanism of Action of GRL-0496

GRL-0496 acts as an irreversible inhibitor of SARS-CoV 3CLpro. The catalytic dyad in the active site of 3CLpro, consisting of a cysteine (Cys-145) and a histidine (His-41), is responsible for the proteolytic activity of the enzyme. The sulfur atom of Cys-145 performs a nucleophilic attack on the carbonyl carbon of the ester group in **GRL-0496**. This results in the formation of a stable acyl-enzyme intermediate, effectively and irreversibly inactivating the enzyme. This covalent modification can be confirmed by observing a mass shift in the enzyme corresponding to the addition of the inhibitor molecule, which is detectable by mass spectrometry.^[1]





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References

- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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